Stereochemistry vs. meso-Hannokinol
(+)-Hannokinol possesses the (3R,5R) absolute configuration, in contrast to its diastereomer meso‑hannokinol which adopts the (3R,5S) configuration. This stereochemical difference is not interchangeable; while both compounds inhibit lipopolysaccharide‑induced nitric oxide production in BV2 microglial cells, the specific conformational arrangement of the (3R,5R) diol may influence binding to chiral biological targets [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (3R,5R) absolute configuration |
| Comparator Or Baseline | meso-Hannokinol (3R,5S) |
| Quantified Difference | Enantiomer vs. diastereomer (non-superimposable mirror images vs. stereoisomers not mirror images) |
| Conditions | Determined by total synthesis and circular dichroism analysis [1] |
Why This Matters
Procurement of the correct stereoisomer is essential for reproducing biological activity; substitution with the meso form yields a different chemical entity with potentially altered pharmacological properties.
- [1] Yadav, J.S.; Babu, K.S. Total Synthesis of (+)-Hannokinol. J. Org. Chem. 2015, 80, 5267-5274. View Source
